(4-(((Benzyloxy)carbonyl)(propyl)amino)phenyl)boronic acid
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Overview
Description
(4-(((Benzyloxy)carbonyl)(propyl)amino)phenyl)boronic acid is an organoboron compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a benzyloxycarbonyl and propylamino group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(((Benzyloxy)carbonyl)(propyl)amino)phenyl)boronic acid typically involves the following steps:
Formation of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced to the phenyl ring through a reaction with benzyl chloroformate.
Introduction of the Propylamino Group: The propylamino group is added via a nucleophilic substitution reaction using propylamine.
Formation of the Boronic Acid Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-(((Benzyloxy)carbonyl)(propyl)amino)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The benzyloxycarbonyl and propylamino groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Boronic esters and borates.
Reduction: Borane derivatives.
Substitution: Various substituted phenylboronic acids.
Scientific Research Applications
(4-(((Benzyloxy)carbonyl)(propyl)amino)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-(((Benzyloxy)carbonyl)(propyl)amino)phenyl)boronic acid involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxycarbonyl)phenylboronic acid
- 4-(tert-Butoxycarbonyl)amino)phenylboronic acid
- 4-(N-Boc-amino)phenylboronic acid
Uniqueness
(4-(((Benzyloxy)carbonyl)(propyl)amino)phenyl)boronic acid is unique due to the presence of both benzyloxycarbonyl and propylamino groups, which enhance its reactivity and specificity in various chemical reactions. This makes it a versatile reagent in organic synthesis and a valuable tool in scientific research .
Properties
IUPAC Name |
[4-[phenylmethoxycarbonyl(propyl)amino]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BNO4/c1-2-12-19(16-10-8-15(9-11-16)18(21)22)17(20)23-13-14-6-4-3-5-7-14/h3-11,21-22H,2,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAJMTKECCDVJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N(CCC)C(=O)OCC2=CC=CC=C2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BNO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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